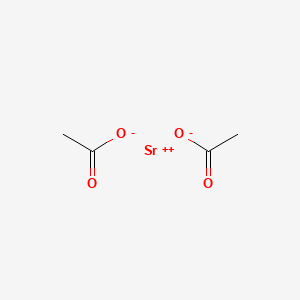

Strontium acetate

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

543-94-2 |

|---|---|

Fórmula molecular |

C2H4O2Sr |

Peso molecular |

147.67 g/mol |

Nombre IUPAC |

strontium;diacetate |

InChI |

InChI=1S/C2H4O2.Sr/c1-2(3)4;/h1H3,(H,3,4); |

Clave InChI |

JOKVISWAQACXFU-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].[Sr+2] |

SMILES canónico |

CC(=O)O.[Sr] |

Otros números CAS |

543-94-2 |

Sinónimos |

acetic acid, strontium salt strontium acetate |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Strontium Acetate from Strontium Carbonate and Acetic Acid: Protocols, Properties, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of strontium acetate (B1210297) from the reaction of strontium carbonate and acetic acid. It details the chemical principles, experimental protocols, and physicochemical properties of the resulting compound. Recognizing the interests of researchers in the life sciences, this document also elucidates the biological mechanisms of action of strontium ions, particularly in bone metabolism and the management of dentin hypersensitivity. The guide aims to serve as a practical resource for the laboratory-scale synthesis of strontium acetate and to provide a deeper understanding of its applications in biomedical research and drug development.

Introduction

This compound, Sr(CH₃COO)₂, is an inorganic salt that serves as a precursor for the synthesis of various high-purity strontium compounds and finds applications in diverse fields, including materials science and medicine.[1] Notably, it is used in toothpaste formulations for the treatment of dentin hypersensitivity and is a source of strontium ions, which have been extensively studied for their therapeutic effects on bone disorders such as osteoporosis.[2][3] The synthesis of this compound from strontium carbonate and acetic acid is a straightforward and common laboratory method based on an acid-base reaction. This guide provides an in-depth look at this process.

Chemical Synthesis

The reaction between strontium carbonate (SrCO₃), a weak base, and acetic acid (CH₃COOH), a weak acid, is a neutralization reaction that produces this compound, water (H₂O), and carbon dioxide (CO₂).

Reaction Equation: SrCO₃(s) + 2CH₃COOH(aq) → Sr(CH₃COO)₂(aq) + H₂O(l) + CO₂(g)

The solid strontium carbonate reacts with aqueous acetic acid to form soluble this compound. The evolution of carbon dioxide gas is a visual indicator of the reaction's progress.

Stoichiometry and Theoretical Yield

The stoichiometry of the reaction is 1:2 between strontium carbonate and acetic acid. The molar masses of the reactants and product are provided in the table below.

| Compound | Molar Mass ( g/mol ) |

| Strontium Carbonate (SrCO₃) | 147.63 |

| Acetic Acid (CH₃COOH) | 60.05 |

| This compound (Sr(CH₃COO)₂) | 205.71 |

The theoretical yield of this compound can be calculated based on the limiting reactant. For instance, for every 1 gram of strontium carbonate reacted completely with a stoichiometric excess of acetic acid, the theoretical yield of anhydrous this compound is approximately 1.39 grams.

Experimental Protocols

While specific experimental conditions can be optimized, the following protocols outline a general procedure for the synthesis of this compound.

Small-Scale Synthesis

This protocol is adapted from a demonstrated synthesis and is suitable for producing small quantities of this compound.[4]

Materials:

-

Strontium carbonate (SrCO₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Test tubes or small beakers

-

Heating apparatus (e.g., oil bath)

-

Vials for product storage

Procedure:

-

Weigh 220 mg of strontium carbonate and place it into a test tube.

-

Carefully add 2 mL of acetic acid to the test tube containing the strontium carbonate.

-

Observe the immediate reaction, characterized by the effervescence of carbon dioxide gas.

-

If the solid material is pushed up the sides of the test tube by the gas bubbles, add a small amount of deionized water to wash the solid back into the reaction mixture.

-

Allow the reaction to proceed until all the strontium carbonate has dissolved and the effervescence ceases.

-

To isolate the this compound, evaporate the water and excess acetic acid. This can be achieved by heating the test tube in an oil bath.

-

Once the solvent has completely evaporated, the white, crystalline this compound product can be collected and transferred to a storage vial.

Yield: This method is reported to yield a quantitative amount of this compound, assuming the reaction goes to completion.[4]

Purification by Recrystallization

For applications requiring higher purity, the synthesized this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

Glacial acetic acid

-

Beaker

-

Heating and stirring apparatus

-

Filtration apparatus (e.g., Buchner funnel)

-

Vacuum oven

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot glacial acetic acid to create a saturated solution.

-

Allow the solution to cool slowly to room temperature, which will induce the crystallization of this compound.

-

Further cooling in an ice bath can enhance the crystal yield.

-

Separate the purified crystals from the solvent by vacuum filtration.

-

Wash the crystals with a small amount of cold acetic acid to remove any remaining impurities.

-

Dry the purified this compound crystals under vacuum at 100°C for 24 hours to remove any residual solvent.[1]

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | Sr(C₂H₃O₂)₂ | [2] |

| Molar Mass | 205.71 g/mol | [5] |

| Appearance | White crystalline powder | [1][2] |

| Density | 2.099 g/cm³ | [2] |

| Melting Point | 150 °C (decomposes) | [2] |

| Solubility in Water | Soluble | [1][2] |

| Hydration | Often exists as the hemihydrate, Sr(CH₃COO)₂·0.5H₂O | [1] |

Biological Mechanisms of Strontium

The biological activity of this compound is attributed to the strontium ion (Sr²⁺). The following sections and diagrams illustrate the key mechanisms of action of strontium in bone metabolism and dentin hypersensitivity.

Mechanism of Action in Bone Metabolism

Strontium has a dual effect on bone, simultaneously promoting bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.[6][7] This makes it a molecule of interest in the treatment of osteoporosis.

References

- 1. This compound CAS#: 543-94-2 [m.chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. lohmann-minerals.com [lohmann-minerals.com]

- 6. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of action and therapeutic potential of strontium in bone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Strontium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium acetate (B1210297), with the chemical formula Sr(CH₃COO)₂, is an inorganic salt that exists in several forms, including anhydrous, hemihydrate, and tetrahydrate states. This compound and its derivatives have garnered significant interest in various scientific and industrial fields. In the realm of drug development and biomaterials, strontium-containing compounds are particularly noted for their beneficial effects on bone metabolism and their use in treating dentin hypersensitivity.[1] A thorough understanding of the crystal structure of strontium acetate is paramount for controlling its physicochemical properties and for designing novel applications in materials science and pharmaceutical formulations.

This technical guide provides a comprehensive overview of the available crystallographic data for this compound and its hydrated congeners. It includes detailed tables of lattice parameters, descriptions of experimental protocols for crystal structure determination, and visualizations of relevant biological signaling pathways influenced by strontium.

Crystal Structure and Lattice Parameters

The determination of the precise crystal structure and lattice parameters of a compound is fundamental to understanding its solid-state properties. While crystallographic data for many common salts are readily available, detailed structural information for all forms of this compound is not fully elucidated in the scientific literature.

Strontium Hydroacetate Dihydrate (Sr(CH₃COO)[H(CH₃COO)₂]·2H₂O)

A detailed crystallographic study has been reported for strontium hydroacetate dihydrate. This compound crystallizes in the triclinic system with the space group P1.[2] The strontium atoms in this structure coordinate with both acetate monomers and dimers, as well as water molecules. The coordination polyhedron around the strontium ion is a distorted trigonal dodecahedron (SrO₈).[2]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 6.993(3) Å |

| b | 7.114(2) Å |

| c | 12.414(3) Å |

| α | 92.01(2)° |

| β | 83.44(3)° |

| γ | 107.97(3)° |

| Z | 2 |

| R-factor | 0.058 |

| Table 1: Crystallographic Data for Strontium Hydroacetate Dihydrate.[2] |

Anhydrous this compound, this compound Hemihydrate, and this compound Tetrahydrate

Despite extensive searches of crystallographic databases and the scientific literature, detailed single-crystal X-ray diffraction data, including lattice parameters and space group, for the anhydrous, hemihydrate, and tetrahydrate forms of this compound do not appear to be publicly available. One study noted that the crystal structure of this compound hemihydrate has not been reported.[3] While the tetrahydrate is known to form rhombic prism-shaped crystals, its crystal system has not been definitively determined.[4]

Experimental Protocols

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the reaction of strontium carbonate or strontium hydroxide (B78521) with acetic acid.[5]

General Synthesis Protocol:

-

To a stirred suspension of strontium carbonate (SrCO₃) in deionized water, slowly add a stoichiometric amount of acetic acid (CH₃COOH).

-

Continue stirring until the effervescence of carbon dioxide ceases and a clear solution is obtained.

-

The resulting solution is then filtered to remove any unreacted starting material.

-

Single crystals suitable for X-ray diffraction can be grown by methods such as slow evaporation of the solvent, slow cooling of a saturated solution, or liquid diffusion.[6] For instance, allowing the aqueous solution of this compound to evaporate slowly at room temperature can yield crystals of the hydrated forms.

X-ray Crystallography

The determination of the crystal structure of this compound compounds is performed using single-crystal X-ray diffraction.

General X-ray Diffraction Protocol:

-

A suitable single crystal of this compound is mounted on a goniometer head.

-

The crystal is then placed in a single-crystal X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the crystal.

-

As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots.

-

The positions and intensities of these diffracted spots are collected by a detector.

-

This data is then processed using specialized software to solve the crystal structure, which involves determining the unit cell dimensions, space group, and the positions of all atoms within the unit cell.

Applications in Drug Development and Dentistry

This compound has demonstrated therapeutic potential, particularly in the fields of bone regeneration and the management of dentin hypersensitivity.

Role in Bone Regeneration

Strontium ions have been shown to modulate bone metabolism by simultaneously promoting bone formation and inhibiting bone resorption.[7] This dual action is mediated through the activation of various signaling pathways in bone cells.

Mechanism in Dentin Hypersensitivity Treatment

This compound is an active ingredient in some toothpastes designed to alleviate the pain of dentin hypersensitivity.[8] The underlying mechanism is believed to involve the occlusion of exposed dentin tubules.

References

- 1. researchwithrutgers.com [researchwithrutgers.com]

- 2. Study of the Layer-Type BST Thin Film with X-ray Diffraction and X-ray Photoelectron Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. upload.wikimedia.org [upload.wikimedia.org]

- 4. americanelements.com [americanelements.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation [frontiersin.org]

Solubility of Strontium Acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of strontium acetate (B1210297) in ethanol (B145695) and other common organic solvents. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental methodologies, and logical workflows.

Quantitative Solubility Data

The solubility of strontium acetate in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation. While extensive quantitative data is limited in publicly available literature, the following table summarizes the known solubility information.

| Solvent | Chemical Formula | Solubility ( g/100 g of solvent) | Temperature (°C) | Notes |

| Methanol | CH₃OH | 0.26 | 15 | [1] |

| 0.18 | 66 | [1] | ||

| Ethanol | C₂H₅OH | Slightly Soluble | Not Specified | [2][3] Qualitative description. |

| Acetone | C₃H₆O | Insoluble | Not Specified | [1] |

| Isopropanol | C₃H₈O | No Data Available | - | |

| Tetrahydrofuran (THF) | C₄H₈O | No Data Available | - | |

| Acetic Acid | CH₃COOH | 17.32 | 25 | [1] |

| 18.8 | 50.5 | [1] | ||

| 22.96 | 73.8 | [1] | ||

| 32.1 | 101.1 | [1] | ||

| 37.85 | 111.5 | [1] |

It is important to note that this compound is generally considered to have good solubility in water.[4][5]

Experimental Protocol for Solubility Determination

A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following methodology is a general guideline based on common laboratory practices for determining the solubility of an inorganic salt, like this compound, in an organic solvent.[6][7][8]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

Anhydrous this compound

-

High-purity organic solvent (e.g., ethanol, methanol)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., HPLC, ICP-MS, or gravimetric analysis)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Place the sealed container in a temperature-controlled shaker or incubator set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution is saturated.

-

Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring not to disturb the solid phase. Immediately filter the withdrawn sample using a syringe filter compatible with the solvent to remove all undissolved particles.

-

Concentration Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted solution using a validated analytical method:

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue.

-

Chromatographic Methods (e.g., HPLC): Quantify the acetate anion concentration.

-

Spectroscopic Methods (e.g., ICP-MS): Determine the concentration of strontium ions.

-

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in grams of solute per 100 grams of solvent ( g/100 g).

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

References

- 1. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. This compound CAS#: 543-94-2 [m.chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Thermal Decomposition of Strontium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of strontium acetate (B1210297), focusing on its degradation products, reaction pathways, and the experimental methodologies used for its characterization. This information is critical for professionals in various scientific fields, including materials science and drug development, where strontium-containing compounds are often utilized.

Executive Summary

The thermal decomposition of strontium acetate, typically in its hemihydrate form (Sr(CH₃COO)₂·0.5H₂O), is a multi-step process. The initial stage involves dehydration, where water of crystallization is lost. This is followed by the decomposition of the anhydrous this compound into solid strontium carbonate (SrCO₃) and a mixture of gaseous products. The primary volatile products identified are water, acetone (B3395972) ((CH₃)₂CO), and carbon dioxide (CO₂). This process and its intermediates are of significant interest for the controlled synthesis of strontium-based materials.

Decomposition Pathway and Products

The thermal degradation of this compound hemihydrate proceeds through two principal stages as identified by various thermal analysis techniques.

Stage 1: Dehydration The first step is the loss of water of crystallization to form anhydrous this compound.

Sr(CH₃COO)₂·0.5H₂O(s) → Sr(CH₃COO)₂(s) + 0.5H₂O(g)

Stage 2: Decomposition of Anhydrous this compound Following dehydration, the anhydrous salt decomposes into strontium carbonate. This decomposition is accompanied by the evolution of acetone and carbon dioxide.[1][2]

Sr(CH₃COO)₂(s) → SrCO₃(s) + (CH₃)₂CO(g)

A minor secondary reaction may also occur, leading to the formation of some carbon dioxide.[1] The overall process can be summarized by the following generalized reaction:

Sr(CH₃COO)₂(s) → SrCO₃(s) + Gaseous Products (primarily (CH₃)₂CO, with minor CO₂)

The solid residue, strontium carbonate, is thermally stable at the decomposition temperature of the acetate and only decomposes at much higher temperatures (above 1000°C).[3][4]

The proposed mechanism for the decomposition of metal acetates often involves the formation of a ketone and a metal carbonate. This is a well-established reaction for Group 2 metal acetates.[5][6]

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) is a key technique for quantifying the mass loss associated with each decomposition step. The following table summarizes typical quantitative data obtained from the thermal analysis of this compound hemihydrate in an inert nitrogen atmosphere.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Gaseous Products | Solid Product |

| Dehydration | Ambient - 200 | ~4.4 | H₂O | Anhydrous Sr(CH₃COO)₂ |

| Decomposition | 350 - 500 | ~28.0 | (CH₃)₂CO, CO₂ | SrCO₃ |

Note: The exact temperatures and mass loss percentages can vary depending on experimental conditions such as heating rate and sample preparation.

Experimental Protocols

The characterization of the thermal decomposition of this compound relies on several key analytical techniques.

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TG-FTIR)

This is a powerful technique for identifying the gaseous products evolved during decomposition.

-

Objective: To determine the temperature-dependent mass loss of the sample and simultaneously identify the evolved gaseous products.

-

Instrumentation: A thermogravimetric analyzer coupled to an FTIR spectrometer via a heated transfer line.

-

Typical Procedure:

-

A precisely weighed sample of this compound hemihydrate (typically 5-15 mg) is placed in an alumina (B75360) or platinum crucible.[5]

-

The sample is heated from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10 or 20 K/min).[1]

-

An inert purge gas, such as nitrogen, is passed over the sample at a constant flow rate (e.g., 100 mL/min) to carry the evolved gases to the FTIR gas cell.[1][5]

-

The TGA measures the mass of the sample as a function of temperature.

-

The FTIR spectrometer continuously collects infrared spectra of the evolved gases, allowing for their identification by comparing the spectra to reference libraries (e.g., NIST database).[1]

-

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

These techniques are used to detect thermal events such as phase transitions and decomposition.

-

Objective: To identify the temperatures at which endothermic or exothermic processes occur.

-

Instrumentation: A DTA or DSC instrument.

-

Typical Procedure:

-

A small, weighed sample is placed in a crucible alongside an inert reference material.

-

The sample and reference are heated at a controlled rate.

-

The instrument measures the temperature difference (DTA) or the difference in heat flow (DSC) between the sample and the reference.

-

Endothermic events (like dehydration and decomposition) and exothermic events are recorded as peaks in the DTA/DSC curve.

-

X-Ray Diffraction (XRD)

XRD is used to identify the crystalline structure of the solid residues at different stages of decomposition.

-

Objective: To confirm the identity of the solid intermediate (anhydrous this compound) and the final solid product (strontium carbonate).

-

Instrumentation: An X-ray diffractometer.

-

Typical Procedure:

-

Samples are prepared by heating this compound hemihydrate to specific temperatures corresponding to the completion of each decomposition stage, as determined by TGA.

-

The samples are then cooled to room temperature and analyzed by XRD.

-

The resulting diffraction patterns are compared with standard diffraction data to identify the crystalline phases present.

-

Visualizations

Thermal Decomposition Pathway of this compound Hemihydrate

Caption: Decomposition pathway of this compound hemihydrate.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

References

A Technical Guide to Strontium Acetate: Hemihydrate vs. Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium acetate (B1210297), a compound with significant applications in pharmaceuticals, materials science, and chemical synthesis, exists primarily in two forms: hemihydrate and anhydrous. The presence or absence of water of hydration dramatically influences the material's physical and chemical properties, impacting its stability, solubility, and reactivity. This technical guide provides an in-depth comparison of strontium acetate hemihydrate and its anhydrous counterpart, offering a comprehensive overview of their properties, methods for characterization, and key considerations for their use in research and development.

Introduction

This compound (Sr(CH₃COO)₂) is a salt of strontium and acetic acid.[1] It is a white, crystalline solid that is soluble in water.[1][2] The compound is commonly available as this compound hemihydrate ((CH₃COO)₂Sr · 0.5H₂O), which is the more stable form under ambient conditions.[3] The anhydrous form can be obtained by heating the hemihydrate.[4] Understanding the distinct properties of these two forms is critical for applications ranging from the synthesis of advanced materials to the formulation of pharmaceuticals, where precise control over stoichiometry and reactivity is paramount.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound hemihydrate and anhydrous this compound is presented in Table 1.

Table 1: Comparison of Physicochemical Properties

| Property | This compound Hemihydrate | This compound Anhydrous |

| Chemical Formula | (CH₃COO)₂Sr · 0.5H₂O[5] | Sr(CH₃COO)₂[6] |

| CAS Number | 14692-29-6[7] | 543-94-2[5][6] |

| Molecular Weight | 214.72 g/mol [3] | 205.71 g/mol [1] |

| Appearance | White crystalline powder[8] | White crystalline solid[9] |

| Density | 2.099 g/cm³[7][10] | ~2.09 g/cm³[11] |

| Melting Point | Dehydrates at ~150 °C[4][10] | 321 °C[12] |

| Decomposition Temperature | Decomposes after dehydration[4] | 350-400 °C[12] |

| Water Solubility | Soluble[10] | Very soluble[4] |

| Hygroscopicity | Stable under normal conditions | Hygroscopic[5] |

Experimental Protocols

This section details the experimental methodologies for characterizing and differentiating between the hemihydrate and anhydrous forms of this compound.

Determination of Water Content (Gravimetric Method)

This protocol outlines a standard laboratory procedure for determining the water of hydration in this compound hemihydrate.

Methodology:

-

Crucible Preparation: A clean, dry porcelain crucible is heated to a constant weight to remove any residual moisture. This is achieved by heating the crucible to approximately 110 °C for 30 minutes and then cooling it in a desiccator before weighing. The process is repeated until two consecutive weighings are within 0.001 g.

-

Sample Preparation: Approximately 1-2 grams of this compound hemihydrate are accurately weighed into the pre-weighed crucible.

-

Dehydration: The crucible containing the sample is placed in an oven at 150 °C for 2 hours. This temperature is sufficient to drive off the water of hydration without causing decomposition of the anhydrous salt.[4][10]

-

Cooling and Weighing: The crucible is then cooled to room temperature in a desiccator and weighed.

-

Constant Weight: The heating, cooling, and weighing steps are repeated until a constant weight is achieved, indicating that all water of hydration has been removed.

-

Calculation: The percentage of water is calculated using the following formula:

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to study the thermal behavior of this compound.

Methodology:

-

Instrumentation: A simultaneous TGA/DSC instrument is used.

-

Sample Preparation: 5-10 mg of the sample (hemihydrate or anhydrous) is placed in an aluminum or alumina (B75360) pan.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically nitrogen, with a flow rate of 50 mL/min to prevent oxidative decomposition.[4]

-

Heating Program: The sample is heated from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.[4]

-

Data Analysis:

-

TGA: The TGA curve plots the percentage of mass loss versus temperature. For the hemihydrate, a distinct mass loss step corresponding to the loss of water of hydration will be observed around 150 °C.[4] Further mass loss at higher temperatures indicates the decomposition of the anhydrous salt.

-

DSC: The DSC curve plots the heat flow versus temperature. An endothermic peak corresponding to the dehydration process will be observed for the hemihydrate. For the anhydrous form, an endotherm corresponding to its melting point will be seen, followed by an endotherm or exotherm associated with decomposition.

-

Solubility Determination

This protocol describes a method to determine the aqueous solubility of both forms of this compound as a function of temperature.

Methodology:

-

Saturated Solution Preparation: An excess amount of this compound (either hemihydrate or anhydrous) is added to a known volume of deionized water in a jacketed glass vessel maintained at a constant temperature.

-

Equilibration: The solution is stirred for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: A sample of the supernatant is withdrawn using a pre-heated syringe and immediately filtered through a 0.45 µm filter to remove any undissolved solid.

-

Concentration Analysis: The concentration of strontium in the filtrate is determined by a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

-

Temperature Variation: The experiment is repeated at various temperatures (e.g., 20, 30, 40, 50, and 60 °C) to construct a solubility curve.

Crystal Structure Analysis (X-ray Diffraction)

X-ray Diffraction (XRD) is used to determine the crystal structure and differentiate between the crystalline phases of the hemihydrate and anhydrous forms.

Methodology:

-

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is used.

-

Sample Preparation: A small amount of the powdered sample is gently pressed into a sample holder to ensure a flat, level surface.

-

Data Collection: The XRD pattern is collected over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1 second per step.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, will show a unique set of peaks for each crystalline form. These patterns can be compared to reference patterns from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD) to confirm the identity and purity of the phase.

Visualizations

The following diagrams illustrate key experimental workflows and the relationship between the two forms of this compound.

Caption: Experimental workflow for the characterization of this compound forms.

Caption: Conversion between hemihydrate and anhydrous forms of this compound.

Applications and Considerations in Drug Development

The choice between the hemihydrate and anhydrous forms of this compound is critical in drug development. The anhydrous form, being hygroscopic, requires controlled storage and handling to prevent conversion to the hemihydrate, which could alter the dosage and dissolution properties of a formulation. The hemihydrate, being more stable, is often preferred for solid dosage forms. However, the higher solubility of the anhydrous form might be advantageous in applications requiring rapid dissolution.

Conclusion

This compound hemihydrate and anhydrous this compound exhibit distinct physicochemical properties that are primarily dictated by the presence of water of hydration. A thorough understanding of these differences, supported by robust analytical characterization, is essential for their effective utilization in scientific research and industrial applications. The experimental protocols detailed in this guide provide a framework for the comprehensive analysis of these two important chemical entities.

References

- 1. Determining the Formula of a Hydrate [web.lemoyne.edu]

- 2. scribd.com [scribd.com]

- 3. lohmann-minerals.com [lohmann-minerals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CHEMISTRY 103: PERCENT WATER IN A HYDRATE [www2.latech.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. EXPERIMENT PARAMETERS OF DIFFERENTIAL SCANNING CALORIMETRY (DSC) | PPTX [slideshare.net]

- 9. Thermal investigation of this compound hemihydrate in nitrogen gas [ouci.dntb.gov.ua]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 12. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the FT-IR Spectrum Analysis of Strontium Acetate (B1210297)

Abstract

This technical guide provides a comprehensive overview of Fourier-Transform Infrared (FT-IR) spectroscopy as applied to the analysis of strontium acetate. It details the theoretical basis for the vibrational modes of the acetate ion, presents a summary of characteristic spectral absorptions, and offers a detailed experimental protocol for sample analysis. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development who utilize FT-IR spectroscopy for the characterization of metal-organic compounds.

Introduction to FT-IR Spectroscopy of Metal Acetates

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of a wide range of materials. The method measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the energies of different chemical bonds. For ionic compounds like this compound, Sr(CH₃COO)₂, FT-IR spectroscopy is particularly useful for characterizing the acetate ion's coordination with the metal cation.

The vibrational spectrum of this compound is dominated by the characteristic modes of the acetate ligand. The position and separation of the carboxylate group's stretching frequencies can provide valuable insights into the nature of the metal-carboxylate bonding.

Vibrational Mode Assignments for this compound

The infrared spectrum of this compound is primarily defined by the vibrations of the acetate ion (CH₃COO⁻). The key vibrational modes include C-H stretching and bending, C-C stretching, and the symmetric and asymmetric stretching of the carboxylate (COO⁻) group. The interaction with the strontium (Sr²⁺) cation influences the electronic environment of the carboxylate group, leading to shifts in its characteristic absorption frequencies. For alkaline earth metals like strontium, the bonding is considered primarily ionic.[1]

The most diagnostic peaks for metal acetates are the asymmetric and symmetric stretches of the COO⁻ group. The separation between the wavenumbers of these two peaks (Δν = ν_asym - ν_sym) is often used to infer the coordination mode of the acetate ligand (e.g., ionic, unidentate, bidentate, or bridging).[2]

Data Presentation: Characteristic FT-IR Absorption Bands

The following table summarizes the principal infrared absorption bands expected for this compound. The exact peak positions can vary depending on the physical state of the sample (e.g., anhydrous vs. hemihydrate) and the sample preparation method.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3450 (broad) | Strong | O-H stretching (of hydrate (B1144303) water, if present) |

| 2980-2930 | Medium | C-H asymmetric and symmetric stretching of CH₃ group |

| 1610-1550 | Strong | ν_asym(COO⁻): Asymmetric stretching of the carboxylate group |

| 1450-1400 | Strong | ν_sym(COO⁻): Symmetric stretching of the carboxylate group |

| 1380-1340 | Medium | δ(CH₃): Bending (deformation) of the CH₃ group |

| ~1020 | Weak | ρ(CH₃): Rocking of the CH₃ group |

| ~930 | Weak | ν(C-C): Stretching of the carbon-carbon bond |

| ~650 | Medium | δ(COO⁻): Bending (scissoring) of the carboxylate group |

Note: The IR spectra of metal acetates typically show strong, broad bands for the asymmetric (ν_asym) and symmetric (ν_sym) stretching vibrations of the carboxylate group in the 1610-1520 cm⁻¹ and 1420-1395 cm⁻¹ regions, respectively.[2]

Experimental Protocol: KBr Pellet Method

The potassium bromide (KBr) pellet method is a standard and widely used technique for the FT-IR analysis of solid samples.[3] KBr is an ideal matrix material as it is transparent to infrared radiation in the typical analysis range (4000 cm⁻¹ to 400 cm⁻¹) and forms a clear, solid disc under pressure.[3][4]

3.1. Materials and Equipment

-

This compound (anhydrous or hemihydrate), finely powdered

-

Spectroscopy-grade Potassium Bromide (KBr), dried at ~110°C to remove moisture[4]

-

Agate mortar and pestle

-

Spatula

-

Pellet press with die set (e.g., 13 mm)

-

Vacuum pump (optional, but recommended for high-quality pellets)

-

FT-IR Spectrometer

3.2. Sample Preparation Procedure

-

Weighing: Accurately weigh approximately 1-2 mg of the this compound sample and 200-300 mg of dry KBr. A sample-to-KBr ratio between 1:100 and 1:300 is recommended to avoid signal saturation.[3]

-

Grinding: Transfer the KBr to the agate mortar and grind it to a fine, consistent powder. Add the this compound sample to the mortar.

-

Mixing: Thoroughly grind the sample and KBr together for several minutes until the mixture is homogeneous. Uniform dispersion is critical for a high-quality spectrum.[3] Inadequate mixing can lead to scattering and distorted peak shapes.

-

Loading the Die: Carefully transfer a portion of the powdered mixture into the pellet die. Distribute it evenly across the die surface.

-

Pressing the Pellet: Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for several minutes. Applying a vacuum to the die during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.

-

Pellet Inspection: Carefully remove the die from the press and extract the pellet. A good pellet should be thin and transparent or translucent, resembling a small glass window. Opaque or cloudy pellets may indicate insufficient grinding, excessive moisture, or trapped air.[5]

3.3. Data Acquisition

-

Background Scan: Place the empty sample holder in the FT-IR spectrometer's sample compartment. Run a background scan to record the spectrum of the instrument's environment (e.g., CO₂, water vapor). This background spectrum will be automatically subtracted from the sample spectrum.

-

Sample Scan: Mount the KBr pellet containing the this compound sample in the sample holder and place it in the spectrometer.

-

Acquire Spectrum: Acquire the sample spectrum. Typical acquisition parameters for routine analysis are:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-64 scans (co-added to improve signal-to-noise ratio)

-

Logical Workflow for FT-IR Analysis

The following diagram illustrates the standard workflow for the FT-IR analysis of a solid sample using the KBr pellet method, from initial sample preparation to final data interpretation.

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By analyzing the positions of key vibrational bands, particularly the asymmetric and symmetric stretches of the carboxylate group, researchers can confirm the identity and gain insights into the coordination environment of the compound. Adherence to a detailed and consistent experimental protocol, such as the KBr pellet method described herein, is crucial for obtaining high-quality, reproducible spectra suitable for rigorous scientific analysis in research and industrial settings.

References

- 1. FT-IR Characterization of Metal Acetates in Aqueous Solution [opg.optica.org]

- 2. researchgate.net [researchgate.net]

- 3. What Is The Ratio Of Kbr To Drug Substance For Ftir Analysis? Achieve Perfect Sample Preparation For Clear Spectra - Kintek Solution [kindle-tech.com]

- 4. azom.com [azom.com]

- 5. shimadzu.com [shimadzu.com]

⁸⁷Sr NMR Spectroscopy of Strontium Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ⁸⁷Sr Nuclear Magnetic Resonance (NMR) spectroscopy, a specialized analytical technique for investigating the local environment of strontium atoms in various chemical and biological systems. Due to the unique nuclear properties of ⁸⁷Sr, this method presents both significant challenges and powerful opportunities for characterizing strontium-containing materials, including pharmaceuticals, biomaterials, and inorganic compounds.

Core Principles and Challenges

Strontium-87 (⁸⁷Sr) is the only naturally occurring strontium isotope amenable to NMR spectroscopy.[1] However, its application is hampered by several inherent properties:

-

Low Natural Abundance: ⁸⁷Sr constitutes only 7.0% of natural strontium, which significantly reduces signal intensity.[1][2]

-

Low Gyromagnetic Ratio: The low gyromagnetic ratio of ⁸⁷Sr further contributes to its low sensitivity, making signal detection challenging.[1]

-

Quadrupolar Nucleus: As a spin I = 9/2 nucleus, ⁸⁷Sr possesses a nuclear electric quadrupole moment.[2][3] This moment interacts with local electric field gradients (EFGs) at the nucleus, leading to significant line broadening in the NMR spectra, often spanning several megahertz.[2][4] This broadening can obscure subtle chemical shift differences and reduce overall resolution.[4]

These challenges necessitate the use of high magnetic field strengths and specialized solid-state NMR techniques to acquire meaningful data.[5]

⁸⁷Sr NMR Parameters: Probing the Local Environment

The analysis of ⁸⁷Sr NMR spectra provides several key parameters that offer detailed insights into the atomic-scale environment of strontium ions:

-

Isotropic Chemical Shift (δ_iso): The chemical shift is sensitive to the electronic environment and coordination number of the strontium atom. A general trend observed is that the magnetic shielding increases (i.e., the chemical shift decreases) with an increasing strontium coordination number.[5][6] The known experimental chemical shift for ⁸⁷Sr spans a range of approximately 550 ppm.[6][7]

-

Nuclear Quadrupole Coupling Constant (C_Q): The C_Q value is a measure of the interaction strength between the nuclear quadrupole moment and the local EFG. It is highly sensitive to the symmetry of the strontium site.[5][6] For instance, strontium in a perfectly cubic symmetry environment will have a C_Q of zero, resulting in a sharper NMR signal.[2] In contrast, distorted or asymmetric environments lead to large C_Q values and broad spectral lines.[5][6] Reported C_Q values for strontium compounds can range from 0 to over 50 MHz.[5][6][7]

-

Chemical Shift Anisotropy (δ_aniso): In solid samples, the chemical shift can be orientation-dependent. This anisotropy provides additional information about the electronic structure and symmetry of the strontium site.[5][6]

Quantitative Data of ⁸⁷Sr NMR Parameters

The following table summarizes representative ⁸⁷Sr NMR parameters for a variety of strontium-containing solids, as determined by high-field solid-state NMR. These values illustrate the sensitivity of the chemical shift and quadrupole coupling constant to the local chemical environment.

| Compound | Isotropic Chemical Shift (δ_iso) (ppm) | Quadrupole Coupling Constant (C_Q) (MHz) | Strontium Coordination Number (CN) |

| SrF₂ | 135 | 0 | 8 |

| SrCl₂ | 70 | 0 | 9 |

| SrBr₂ | 40 | 0 | 9 |

| SrI₂ | -45 | 0 | 9 |

| SrO | 325 | 0 | 6 |

| SrS | 235 | 0 | 6 |

| SrCO₃ (Aragonite) | 10 | 15.5 | 9 |

| SrSO₄ (Celestine) | -15 | 24.1 | 12 |

| Sr(NO₃)₂ | -40 | 0 | 12 |

| SrCl₂·6H₂O | -10 | 13.8 | 9 |

| SrBr₂·6H₂O | -30 | 13.7 | 9 |

| Sr(OH)₂·8H₂O | -50 | 10.3 | 8 |

| SrTiO₃ (perovskite) | 190 | 0 | 12 |

| Sr₂P₂O₇ | 10, -5 | 20.2, 33.1 | 8, 8 |

Note: Chemical shifts are referenced relative to Sr²⁺(aq). Data compiled from Faucher et al. (2015).[5][6]

Experimental Protocols

Acquiring high-quality ⁸⁷Sr NMR spectra requires careful optimization of experimental parameters and the use of advanced pulse sequences. The following provides a general methodology for solid-state ⁸⁷Sr NMR experiments.

4.1. Sample Preparation

-

Material: Use finely ground, crystalline powder of the strontium compound to ensure homogeneous packing and efficient radiofrequency (RF) penetration.

-

Rotor Packing: Pack the sample into a zirconia rotor (e.g., 1.3 mm to 4 mm outer diameter, depending on the spectrometer probe and desired spinning speed). Ensure the packing is tight and uniform to maintain spinning stability.

-

Mass and Volume: Accurately measure the mass of the sample and ensure it is centered within the RF coil of the NMR probe.

4.2. NMR Spectrometer Setup

-

Magnetic Field: Experiments are best performed at high magnetic field strengths (e.g., 14.1 T, 21.1 T, or higher) to improve sensitivity and resolution.[5]

-

Probe Tuning: Tune the NMR probe to the ⁸⁷Sr Larmor frequency at the given field strength.

-

Magic Angle Spinning (MAS): Set the MAS speed. For broad quadrupolar patterns, fast spinning speeds (>10 kHz) are often necessary to average anisotropic interactions.[8]

4.3. Data Acquisition Parameters

-

Pulse Sequence: The quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) sequence is highly effective for acquiring spectra of broad quadrupolar signals.[9] It refocuses the anisotropic broadening, leading to a significant sensitivity enhancement.

-

RF Field Strength: Use a high RF field strength for the excitation pulse to ensure uniform excitation across the broad spectral line.

-

Recycle Delay (d1): The recycle delay should be set to approximately 1.25 times the spin-lattice relaxation time (T₁) of the ⁸⁷Sr nucleus in the sample to allow for sufficient relaxation between scans.

-

Number of Scans (ns): Due to the low sensitivity of ⁸⁷Sr, a large number of scans (from thousands to millions) is typically required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (sw): The spectral width must be large enough to encompass the entire breadth of the quadrupolar powder pattern.

-

Reference: The chemical shifts are typically referenced to a 0.5 M solution of SrCl₂ in D₂O.[2]

4.4. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply baseline correction to obtain a clean, interpretable spectrum.

-

Spectral Simulation: Use specialized software to simulate the experimental spectrum to extract accurate values for δ_iso, C_Q, and other NMR parameters.

Visualizations of Experimental and Logical Workflows

The following diagram illustrates the typical workflow for conducting an ⁸⁷Sr solid-state NMR experiment, from sample preparation to final data analysis.

Caption: Workflow for a typical ⁸⁷Sr solid-state NMR experiment.

This diagram outlines the key chemical and physical factors that influence the primary observable parameters in ⁸⁷Sr NMR spectroscopy. Understanding these relationships is crucial for accurate spectral interpretation.

References

- 1. Strontium-87 - isotopic data and properties [chemlin.org]

- 2. (87Sr) Strontium NMR [chem.ch.huji.ac.il]

- 3. solidstatenmr.org.uk [solidstatenmr.org.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solid-State 87Sr NMR Spectroscopy at Natural Abundance and High Magnetic Field Strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 9. Strontium-87 NMR references [pascal-man.com]

Mass Spectrometry of Strontium Acetate Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of strontium acetate (B1210297) complexes. It is designed to furnish researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required for the characterization of these compounds. This document outlines theoretical data, experimental protocols, and data interpretation strategies pertinent to the mass spectrometry of strontium acetate.

Introduction to this compound and its Mass Spectrometric Analysis

This compound, with the chemical formula Sr(CH₃COO)₂, is an inorganic salt that serves as a precursor for the synthesis of various strontium-containing materials and has applications in medicine and research.[1][2] Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of chemical compounds by measuring the mass-to-charge ratio (m/z) of their ions.[3] For this compound complexes, mass spectrometry can provide crucial information on their composition, stoichiometry, and stability.

Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly well-suited for the analysis of coordination complexes like this compound, as they tend to keep the complexes intact during the ionization process.[4][5] Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation of selected ions, yielding valuable structural information.[6][7]

Theoretical Mass and Isotopic Distribution

The theoretical monoisotopic mass of this compound (C₄H₆O₄Sr) is 205.9322 Da.[8] Strontium has four naturally occurring stable isotopes: ⁸⁴Sr (0.56%), ⁸⁶Sr (9.86%), ⁸⁷Sr (7.00%), and ⁸⁸Sr (82.58%).[9] This rich isotopic pattern results in a characteristic distribution of peaks in the mass spectrum for any strontium-containing ion, which serves as a definitive signature for its presence.

The expected isotopic distribution for the singly charged molecular ion of this compound, [Sr(CH₃COO)₂]⁺, would show a prominent peak for the ⁸⁸Sr isotopologue, with smaller peaks corresponding to the other isotopes. In practice, this compound is more likely to be observed as an adduct with a counterion or as a singly charged complex where one acetate ligand has been lost. For instance, the [Sr(CH₃COO)]⁺ ion is a common species observed in the gas phase.

Table 1: Theoretical Isotopic Distribution for the [Sr(CH₃COO)]⁺ Fragment

| Mass-to-Charge Ratio (m/z) | Isotope | Relative Abundance (%) |

| 144.91 | ⁸⁴Sr | 0.56 |

| 146.91 | ⁸⁶Sr | 9.86 |

| 147.91 | ⁸⁷Sr | 7.00 |

| 148.91 | ⁸⁸Sr | 82.58 |

Experimental Protocols

The following section details a generalized experimental protocol for the analysis of this compound complexes using Electrospray Ionization Mass Spectrometry (ESI-MS).

Sample Preparation

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent. High-purity water or methanol (B129727) are often appropriate choices.[10]

-

Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (e.g., 50:50 v/v).[10] Acidification with a small amount of formic acid (0.1%) can aid in protonation and improve signal intensity in positive ion mode.[10]

-

Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the ESI source.[10]

Mass Spectrometry Parameters

The following are typical starting parameters for ESI-MS analysis of this compound complexes on a quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer. Optimization may be required based on the specific instrument and experimental goals.

Table 2: Suggested ESI-MS Parameters

| Parameter | Value |

| Ionization Mode | Positive |

| Capillary Voltage | 3.5 - 4.5 kV |

| Cone Voltage | 20 - 40 V |

| Source Temperature | 100 - 150 °C |

| Desolvation Temperature | 250 - 350 °C |

| Desolvation Gas Flow (N₂) | 600 - 800 L/hr |

| Cone Gas Flow (N₂) | 20 - 50 L/hr |

| Mass Range | 50 - 500 m/z |

Tandem Mass Spectrometry (MS/MS)

For structural elucidation, tandem mass spectrometry can be performed.

-

Precursor Ion Selection: Isolate the ion of interest (e.g., m/z corresponding to [Sr(CH₃COO)]⁺) in the first mass analyzer.

-

Collision-Induced Dissociation (CID): Fragment the selected precursor ion in a collision cell using an inert gas (e.g., argon). The collision energy can be varied (e.g., 10-30 eV) to control the degree of fragmentation.[11]

-

Product Ion Analysis: Analyze the resulting fragment ions in the second mass analyzer to obtain the MS/MS spectrum.

Data Interpretation: Fragmentation Patterns

Upon ionization, this compound complexes can undergo fragmentation. The fragmentation patterns provide insights into the structure and bonding of the complex.

A common fragmentation pathway for metal acetate complexes is the neutral loss of acetic acid (CH₃COOH, 60.05 Da) or the loss of an acetate radical (•CH₃COO, 59.04 Da). For the singly charged [Sr(CH₃COO)]⁺ ion, a primary fragmentation would be the loss of the acetate ligand to form the bare Sr⁺ ion.

Table 3: Potential Fragment Ions of this compound Complexes

| Precursor Ion | Proposed Fragment Ion | Neutral Loss |

| [Sr(CH₃COO)₂ + H]⁺ | [Sr(CH₃COO)]⁺ | CH₃COOH |

| [Sr(CH₃COO)]⁺ | Sr⁺ | •CH₃COO |

Visualizing Experimental and Logical Workflows

Diagrams created using the DOT language provide a clear visual representation of the processes involved in the mass spectrometric analysis of this compound complexes.

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. longdom.org [longdom.org]

- 4. MALDI-TOFMS analysis of coordination and organometallic complexes: a nic(h)e area to work in - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]

- 8. This compound | C4H6O4Sr | CID 10987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Absolute Isotopic Abundance Ratios and Atomic Weight of a Reference Sample of Strontium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Basic Chemical and Physical Properties of Strontium Acetate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of strontium acetate (B1210297). The information is intended for use by researchers, scientists, and professionals in drug development who utilize strontium acetate in a laboratory setting. This document details the compound's characteristics, methods for its preparation and analysis, and its thermal behavior, presenting quantitative data in accessible formats and outlining detailed experimental protocols.

Core Chemical and Physical Properties

This compound, with the chemical formula Sr(CH₃COO)₂, is the strontium salt of acetic acid. It typically exists as a white, crystalline solid and is also available as a hemihydrate (Sr(CH₃COO)₂ · 0.5H₂O).[1] This compound is moderately soluble in water and serves as a precursor for the synthesis of other strontium compounds.[2][3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | Sr(C₂H₃O₂)₂ | [4] |

| Molar Mass | 205.71 g/mol | [3][5] |

| Appearance | White, crystalline powder | [1][3] |

| Odor | Vinegar-like | [6] |

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Density | 2.099 g/cm³ | Standard conditions | [3] |

| Melting Point | ~150 °C (decomposes) | Loses 0.5 H₂O | [1][3] |

| Decomposition Temperature | 350-480 °C | In nitrogen atmosphere | [2] |

| Solubility in Water | Soluble | [1][6] | |

| Solubility in Acetic Acid | 17.32 g/100 g | 25 °C | |

| 18.8 g/100 g | 50.5 °C | ||

| 22.96 g/100 g | 73.8 °C |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are provided below.

Synthesis of this compound from Strontium Carbonate

This protocol describes the preparation of this compound from the reaction of strontium carbonate with acetic acid.

Materials:

-

Strontium carbonate (SrCO₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

250 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

pH indicator paper or pH meter

-

Buchner funnel and filter paper

-

Evaporating dish

-

Drying oven

Procedure:

-

Carefully weigh a desired amount of strontium carbonate and transfer it to the Erlenmeyer flask.

-

Add a small amount of deionized water to create a slurry.

-

Place the flask on the magnetic stirrer and begin stirring.

-

Slowly add a stoichiometric amount of glacial acetic acid to the slurry. The reaction will produce carbon dioxide gas, causing effervescence. Add the acid dropwise to control the reaction rate and prevent excessive foaming.[7]

-

After the initial effervescence subsides, gently heat the mixture to ensure the reaction goes to completion.

-

Check the pH of the solution to ensure it is neutral or slightly acidic, indicating that all the strontium carbonate has reacted.

-

If any unreacted solid remains, filter the hot solution using a Buchner funnel.

-

Transfer the clear filtrate to an evaporating dish and heat gently to evaporate the water and excess acetic acid.

-

Once crystals of this compound begin to form, allow the solution to cool slowly to room temperature to maximize crystal yield.

-

Collect the this compound crystals by filtration and wash them with a small amount of cold deionized water.

-

Dry the crystals in a drying oven at a low temperature (e.g., 80-100°C) to a constant weight.

Determination of Melting Point (Capillary Method)

The melting point of this compound, which is more accurately a decomposition point, can be determined using a standard capillary melting point apparatus.[1][5][6][8][9]

Materials:

-

Dry, powdered this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the sample using a mortar and pestle.[8]

-

Load the sample into a capillary tube by pressing the open end into the powder. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.[1][8]

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a moderate rate (e.g., 10-20°C/min) to determine an approximate melting range.[5]

-

Allow the apparatus to cool. Using a fresh sample, repeat the measurement, this time heating rapidly to about 15-20°C below the approximate melting point.[1][8]

-

Reduce the heating rate to 1-2°C/min as you approach the melting point.[8]

-

Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting). This range is the melting point.[8] Note that for this compound, decomposition may be observed as darkening or gas evolution.

Determination of Water Solubility (Gravimetric Method)

This protocol outlines a gravimetric method to determine the solubility of this compound in water at a specific temperature.[3][10][11][12][13]

Materials:

-

This compound

-

Deionized water

-

Thermostatic water bath

-

250 mL conical flask with a stopper

-

Analytical balance

-

Evaporating dish

-

Pipette (10 mL)

-

Filter paper and funnel

-

Drying oven

Procedure:

-

Prepare a saturated solution of this compound by adding an excess of the salt to a known volume of deionized water in a conical flask.

-

Stopper the flask and place it in a thermostatic water bath set to the desired temperature.

-

Stir the solution for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully pipette a known volume (e.g., 10 mL) of the clear supernatant into a pre-weighed, dry evaporating dish.

-

Weigh the evaporating dish with the solution to determine the mass of the solution.

-

Gently heat the evaporating dish to evaporate the water.

-

Once the water has evaporated, place the dish in a drying oven at 100-110°C until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it to determine the mass of the dissolved this compound.

-

Calculate the solubility in grams of this compound per 100 g of water.

Thermal Decomposition Analysis

The thermal decomposition of this compound hemihydrate can be investigated using thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR).[2]

Instrumentation:

-

TGA-DSC instrument

-

FTIR spectrometer coupled to the TGA exhaust

Experimental Conditions:

-

Sample Mass: 5-10 mg

-

Atmosphere: Inert (e.g., Nitrogen)

-

Flow Rate: 50-100 mL/min

-

Heating Rate: 10°C/min

-

Temperature Range: Ambient to 600°C

Procedure:

-

Place a precisely weighed sample of this compound hemihydrate into the TGA crucible.

-

Purge the system with an inert gas (nitrogen) to remove any air.

-

Heat the sample from ambient temperature to 600°C at a constant rate of 10°C/min.

-

Simultaneously record the mass loss (TGA), heat flow (DSC), and the infrared spectra of the evolved gases (FTIR).

-

Analyze the resulting TGA curve for mass loss steps, the DSC curve for endothermic or exothermic events, and the FTIR spectra to identify the gaseous decomposition products.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the synthesis, thermal decomposition, and experimental workflows for this compound.

Synthesis of this compound

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. thinksrs.com [thinksrs.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. youtube.com [youtube.com]

- 7. jk-sci.com [jk-sci.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. pharmajournal.net [pharmajournal.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomosul.edu.iq [uomosul.edu.iq]

- 12. asdlib.org [asdlib.org]

- 13. Thermal investigation of this compound hemihydrate in nitrogen gas [ouci.dntb.gov.ua]

strontium acetate material safety data sheet (MSDS) information

This technical guide provides an in-depth overview of the material safety information for strontium acetate (B1210297), tailored for researchers, scientists, and professionals in drug development. The information is compiled from various material safety data sheets (MSDS) and chemical databases to ensure a comprehensive understanding of its properties and handling requirements.

Chemical Identification and Physical Properties

Strontium acetate, with the CAS number 543-94-2, is the strontium salt of acetic acid.[1] It is commonly available as a white, crystalline solid, often in its hemihydrate form.[1][2] It is known to be soluble in water and is generally considered stable under normal storage conditions.[2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | Strontium diacetate[4] |

| CAS Number | 543-94-2[1][4][5] |

| EC Number | 208-854-8[5][6] |

| Molecular Formula | Sr(CH₃COO)₂ or C₄H₆O₄Sr[4][5] |

| Molar Mass | 205.71 g/mol (anhydrous)[4][5] |

| Common Synonyms | Acetic acid, strontium salt; Strontium diacetate[1][7] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Appearance | White crystalline solid[3][8] |

| Odor | Odorless to vinegar-like[2][9] |

| Density | 2.099 g/cm³[2][3] |

| Melting Point | 150 °C (302 °F) (decomposes)[2][3] |

| Solubility | Soluble in water.[3][5] Slightly soluble in alcohol.[1] |

| Stability | Stable under ordinary conditions of use and storage.[2][5] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is generally not classified as a hazardous substance or mixture.[4][5][7] However, as with many chemical compounds, it may cause mild irritation upon contact with eyes, skin, or the respiratory tract.[1][7][8] Ingestion of large quantities may lead to gastrointestinal irritation.[1]

Diagram 1: Hazard Summary

Caption: Potential hazards associated with this compound exposure.

Toxicological Information

Toxicological data for this compound is limited. It is generally considered to have a low order of toxicity.[1] No components present at levels greater than or equal to 0.1% are identified as a carcinogen by IARC, ACGIH, OSHA, or NTP.[5]

Table 3: Acute Toxicity Data for this compound

| Route | Species | Value |

|---|---|---|

| Intravenous LD50 | Mouse | 239 mg/kg[7] |

| Intravenous LD50 | Rat | 123 mg/kg[7] |

First-Aid Measures

In the event of exposure, standard first-aid procedures should be followed. Always seek medical advice after administering first aid, especially if symptoms persist.[5]

Table 4: Summary of First-Aid Measures

| Exposure Route | First-Aid Procedure |

|---|---|

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1][5] |

| Skin Contact | Wash the exposed area with soap and plenty of water.[5][7] Remove contaminated clothing.[7] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, lifting lids occasionally.[5][7] Remove contact lenses if present and easy to do.[5][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, give two glasses of water.[1][5] Never give anything by mouth to an unconscious person.[1][5] |

Diagram 2: First-Aid Workflow

Caption: Decision workflow for first-aid response to this compound exposure.

Fire-Fighting and Accidental Release Measures

This compound is non-flammable.[5] However, it may be combustible at high temperatures.[1] In case of a fire in the surrounding area, use extinguishing media appropriate for the local circumstances.

-

Suitable Extinguishing Media : Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7]

-

Products of Combustion : Oxides of carbon (CO, CO₂) and strontium.[1][5]

-

Protective Equipment : In the event of a fire, wear full protective clothing and a self-contained breathing apparatus (SCBA).[5][7]

For spills, appropriate containment and cleanup procedures should be implemented to prevent environmental contamination and personnel exposure.

Diagram 3: Spill Response Workflow

Caption: General workflow for responding to an accidental spill of this compound.

Handling, Storage, and Personal Protection

Proper handling and storage procedures are crucial to maintain the chemical's integrity and ensure personnel safety.

-

Handling : Use in a well-ventilated area.[10] Avoid generating dust.[7] Avoid contact with skin, eyes, and clothing.[5] Do not ingest or inhale.[5] Wash hands thoroughly after handling.[7]

-

Storage : Store in a cool, dry, and well-ventilated area.[1][5] Keep the container tightly closed and protected from heat and sunlight.[1][5] It is hygroscopic and should be protected from moisture.[5]

-

Incompatibilities : Reactive with strong oxidizing agents and acids.[1][5]

While no specific occupational exposure limits have been established for this compound, engineering controls and personal protective equipment (PPE) are recommended to minimize exposure.[5]

Table 5: Recommended Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

|---|---|

| Engineering Controls | Use process enclosures or local exhaust ventilation to control airborne dust levels.[1][5] |

| Eye/Face Protection | Wear chemical safety goggles or glasses.[1][10] |

| Skin Protection | Wear protective gloves (e.g., neoprene or nitrile rubber) and clean, body-covering clothing.[7] |

| Respiratory Protection | If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[1][7] |

Diagram 4: Recommended Personal Protective Equipment

Caption: Recommended PPE and engineering controls for handling this compound.

References

- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C4H6O4Sr | CID 10987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ammol.org [ammol.org]

- 6. carlroth.com [carlroth.com]

- 7. gelest.com [gelest.com]

- 8. CAS 543-94-2: this compound | CymitQuimica [cymitquimica.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. echemi.com [echemi.com]

The Coordination Chemistry of Strontium Acetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the coordination chemistry of strontium acetate (B1210297), Sr(CH₃COO)₂. Strontium acetate, a salt of the alkaline earth metal strontium and acetic acid, is a versatile compound with applications ranging from a precursor in materials science to a component in drug delivery systems.[1][2] Understanding its coordination behavior is crucial for harnessing its full potential in these fields. This guide provides a comprehensive overview of its structure, bonding, and physicochemical properties, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical logic.

Introduction to the Coordination Chemistry of this compound

This compound is a white, crystalline solid that is soluble in water.[3] It commonly exists in its anhydrous form or as a hemihydrate, Sr(CH₃COO)₂ · 0.5H₂O.[4] The coordination chemistry of this compound is primarily dictated by the interaction between the strontium cation (Sr²⁺) and the carboxylate groups of the acetate anions (CH₃COO⁻).

The relatively large ionic radius of the Sr²⁺ ion allows for a variety of coordination numbers, typically ranging from 6 to 9 in its complexes.[5] The acetate ligand can coordinate to the strontium center in several modes, most commonly as a chelating ligand, forming a four-membered ring, or as a bridging ligand, connecting two or more strontium centers.[5] This bridging can lead to the formation of coordination polymers.[6][7] The presence of water molecules in the hydrated forms also plays a significant role in the coordination sphere of the strontium ion.

Quantitative Data on this compound and Related Complexes

| Property | Value | Reference(s) |

| Physical Properties | ||

| Molecular Formula | C₄H₆O₄Sr | [8] |

| Molecular Weight | 205.71 g/mol | [8] |

| Appearance | White crystalline powder | [3] |

| Solubility in Water | Soluble | [3] |

| Structural Properties (from related complexes) | ||

| Typical Sr²⁺ Coordination Number | 6 - 9 | [5] |

| Common Acetate Coordination Modes | Chelating, Chelating-Bridging | [5] |

| Average Sr-O Bond Length | ~2.60 Å | [5] |

| Thermal Properties (Hemihydrate) | ||

| Dehydration Step | ~150 °C | [9] |

| Decomposition to SrCO₃ | 400 - 480 °C | [10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This compound can be synthesized through the reaction of strontium carbonate or strontium hydroxide (B78521) with acetic acid.[3][11]

Materials:

-

Strontium Carbonate (SrCO₃) or Strontium Hydroxide (Sr(OH)₂)

-

Glacial Acetic Acid (CH₃COOH)

-

Deionized Water

-

Beakers

-

Magnetic Stirrer and Stir Bar

-

Heating Plate

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying Oven

Procedure:

-

In a beaker, create a slurry of strontium carbonate in deionized water.

-

While stirring, slowly add glacial acetic acid to the slurry. Carbon dioxide gas will evolve.

-

Reaction: SrCO₃(s) + 2CH₃COOH(aq) → Sr(CH₃COO)₂(aq) + H₂O(l) + CO₂(g)

-

-

Continue adding acetic acid until all the strontium carbonate has dissolved and the effervescence ceases. A slight excess of strontium carbonate can be maintained to ensure complete reaction of the acid, followed by filtration.

-

Gently heat the solution to encourage complete reaction and then filter to remove any unreacted strontium carbonate.

-

Slowly evaporate the water from the filtrate by heating on a hot plate to obtain this compound crystals. For the hemihydrate, controlled evaporation at a lower temperature is recommended.

-

Collect the crystals by filtration and dry them in an oven at a temperature below the decomposition point of the hydrate (B1144303) (e.g., 80-100 °C).

X-ray Diffraction (XRD) Analysis

XRD is used to determine the crystalline structure and phase purity of the synthesized this compound.

Instrumentation:

-

Powder X-ray Diffractometer with a Cu Kα radiation source.

Procedure:

-

Grind a small sample of the synthesized this compound crystals into a fine powder using an agate mortar and pestle.

-

Mount the powdered sample onto a sample holder.

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters:

-

2θ range: 10-80°

-

Step size: 0.02°

-

Scan speed: 2°/min

-

-

Run the XRD scan and collect the diffraction pattern.

-

Analyze the resulting diffractogram by comparing the peak positions and intensities to known patterns in crystallographic databases (e.g., ICDD) to confirm the phase and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present and to probe the coordination of the acetate ligand to the strontium ion.

Instrumentation:

-